Cas no 325978-83-4 (N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide)

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Benzamide, N-(6-ethoxy-2-benzothiazolyl)-4-(1-piperidinylsulfonyl)-
- Oprea1_164775
- AB00742078-01
- AKOS001145710
- 325978-83-4
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
- N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
- SR-01000393328-1
- Z30206230
- F0011-0345
- SR-01000393328
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
-
- インチ: 1S/C21H23N3O4S2/c1-2-28-16-8-11-18-19(14-16)29-21(22-18)23-20(25)15-6-9-17(10-7-15)30(26,27)24-12-4-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3,(H,22,23,25)
- InChIKey: ZXELWDRJYQSHOE-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2=CC=C(OCC)C=C2S1)(=O)C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 445.11299857g/mol
- どういたいしつりょう: 445.11299857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 685
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 125Ų
じっけんとくせい
- 密度みつど: 1.388±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 8.54±0.70(Predicted)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0011-0345-30mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
325978-83-4 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F0011-0345-10mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
325978-83-4 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F0011-0345-40mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
325978-83-4 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F0011-0345-50mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
325978-83-4 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F0011-0345-15mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
325978-83-4 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F0011-0345-1mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
325978-83-4 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0011-0345-20μmol |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
325978-83-4 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F0011-0345-2mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
325978-83-4 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0011-0345-3mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
325978-83-4 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0011-0345-10μmol |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
325978-83-4 | 90%+ | 10μmol |
$69.0 | 2023-07-28 |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide 関連文献
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamideに関する追加情報
Recent Advances in the Study of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS: 325978-83-4)
The compound N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS: 325978-83-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzothiazole and piperidine sulfonyl benzamide moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of investigation has been the compound's role as a kinase inhibitor. Kinases are critical targets in the treatment of numerous diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide exhibits selective inhibition against specific kinase isoforms, suggesting its potential as a targeted therapeutic agent. Further mechanistic studies are underway to elucidate its binding affinity and selectivity profiles.
In addition to its kinase inhibitory activity, recent research has explored the compound's pharmacokinetic properties. Studies in animal models have revealed favorable absorption and distribution characteristics, with moderate plasma protein binding and good bioavailability. These findings are encouraging for the development of oral formulations, although further optimization may be required to enhance metabolic stability and reduce potential off-target effects.
The synthetic pathway for N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide has also been refined in recent work. Researchers have developed more efficient and scalable methods for its production, addressing previous challenges related to yield and purity. These advancements are critical for enabling large-scale synthesis and facilitating preclinical and clinical studies.
Another notable area of research involves the compound's potential applications in neurodegenerative diseases. Preliminary data suggest that it may modulate pathways involved in neuroinflammation and oxidative stress, which are key contributors to conditions such as Alzheimer's and Parkinson's diseases. While these findings are still in the early stages, they open new avenues for exploring the therapeutic utility of this molecule.
In conclusion, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS: 325978-83-4) represents a promising candidate for further drug development. Its diverse pharmacological activities, coupled with recent improvements in synthesis and pharmacokinetics, underscore its potential across multiple therapeutic areas. Continued research will be essential to fully understand its mechanisms and translate these findings into clinical applications.
325978-83-4 (N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide) 関連製品
- 2877750-17-7(4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile)
- 185957-97-5(5,6,7,8-Tetrahydro-N-methoxy-N-methyl-1-naphthalenecarboxamide)
- 1093064-67-5(2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole)
- 1361924-40-4(2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid)
- 1000805-99-1((3-chloro-2,6-difluorophenyl)methylhydrazine)
- 926198-81-4(4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid)
- 2639427-07-7(Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate)
- 1804254-85-0(1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one)
- 1806005-94-6(Ethyl 2,3-dichloro-4-(difluoromethyl)pyridine-6-acetate)
- 209163-25-7(Fmoc-(R,S)-3-1-carboxymethyl-2-valerolactame)



